![molecular formula C6H9ClN2O B2569104 (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol CAS No. 105466-41-9](/img/structure/B2569104.png)
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol
Overview
Description
“(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, has been reconsidered . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .
Molecular Structure Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .
Chemical Reactions Analysis
The preparation of similar compounds via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone, has been investigated . Different aspects of each step (reaction conditions, side products, and workup procedure) were considered .
Scientific Research Applications
- Researchers have explored the antiviral potential of pyrazole derivatives. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives containing the pyrazole scaffold demonstrated inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- Pyrazole-bearing compounds have been investigated for their antileishmanial and antimalarial properties. Molecular simulation studies have justified the in vitro antipromastigote activity of certain pyrazole derivatives .
- Although not directly related, pyrazoles share similarities with imidazoles. Recent advances in the synthesis of imidazoles have implications for drug development and other applications .
- Researchers have evaluated the cytotoxic activity of pyrazole derivatives. Some analogues have shown promising activity against specific targets .
Antiviral Activity
Antileishmanial and Antimalarial Activities
Imidazole Synthesis
Biological Assays and Cytotoxicity Studies
properties
IUPAC Name |
(5-chloro-1,3-dimethylpyrazol-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-4-5(3-10)6(7)9(2)8-4/h10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRUYPWXZWNTHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CO)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol |
Synthesis routes and methods
Procedure details
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